6-Chloro-5-quinolinecarboxylic acid
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Overview
Description
6-Chloro-5-quinolinecarboxylic acid is an aromatic heterocyclic compound with a molecular formula of C10H6ClNO2. It is a derivative of quinoline, which is a nitrogen-containing heterocycle. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Chloro-5-quinolinecarboxylic acid is the phytohormonal system in sensitive plants . This compound mimics an auxin overdose, affecting the phytohormonal system and promoting ethylene biosynthesis .
Mode of Action
This compound interacts with its targets by stimulating the induction of 1-aminocyclopropane-1-carboxylic acid (ACC) synthase activity . This interaction promotes ethylene biosynthesis, leading to increased levels of ethylene .
Biochemical Pathways
The affected biochemical pathway involves the conversion of ACC to ethylene, a plant hormone that regulates growth and development . In susceptible dicots, increased levels of ethylene trigger an accumulation of abscisic acid (ABA), which plays a major role in growth inhibition and the induction of epinasty and senescence . In sensitive grasses, this compound leads to an accumulation of tissue cyanide, formed as a co-product during increased ACC and ethylene synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of root and particularly shoot growth with tissue chlorosis and subsequent necrosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that similar compounds, such as quinclorac, are used in a variety of environments, including rice fields and turfgrass areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Chloro-5-quinolinecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 6-chloroquinoline with carbon dioxide under high pressure and temperature in the presence of a catalyst. Another method involves the cyclization of 2-chlorobenzaldehyde with aniline followed by oxidation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-quinolinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,6-dicarboxylic acid.
Reduction: Reduction of the compound can yield 6-chloro-5-quinolinecarboxaldehyde.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or sodium hydroxide.
Major Products Formed
Oxidation: Quinoline-5,6-dicarboxylic acid.
Reduction: 6-Chloro-5-quinolinecarboxaldehyde.
Substitution: Various substituted quinoline derivatives depending on the substituent introduced.
Scientific Research Applications
6-Chloro-5-quinolinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- Quinoline-5-carboxylic acid
- 6-Fluoro-5-quinolinecarboxylic acid
- 6-Methoxy-5-quinolinecarboxylic acid
Uniqueness
6-Chloro-5-quinolinecarboxylic acid is unique due to the presence of the chlorine atom at the 6-position, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s reactivity and its potential as a pharmacophore in drug design .
Properties
IUPAC Name |
6-chloroquinoline-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-7-3-4-8-6(2-1-5-12-8)9(7)10(13)14/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJPJHOYDHXFAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=O)O)Cl)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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